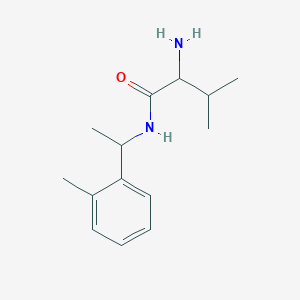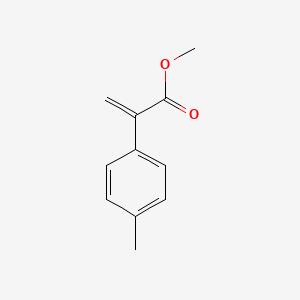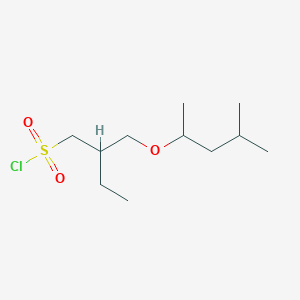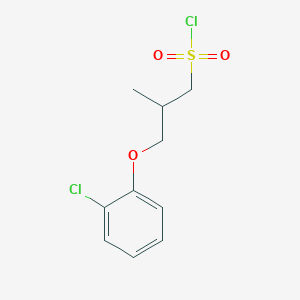
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with pyrrolidine-2-carboxylic acid or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-pyridinecarbonyl chloride hydrochloride
- (S)-pyrrolidine-2-carboxylic acid hydrochloride
- 4-(pyrrolidine-2-carbonyl)morpholine
Uniqueness
3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is unique due to its specific structure, which combines the indole ring with a pyrrolidine-2-carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H15ClN2O |
|---|---|
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
1H-indol-3-yl(pyrrolidin-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c16-13(12-6-3-7-14-12)10-8-15-11-5-2-1-4-9(10)11;/h1-2,4-5,8,12,14-15H,3,6-7H2;1H |
InChI-Schlüssel |
UFUIYVUDWNVTPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)




![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)


![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)

![tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
